3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine
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Overview
Description
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science, and have been the subject of considerable interest for synthetic chemists .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has seen recent advancements, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Chemical Reactions Analysis
1,8-Naphthyridines can undergo a variety of reactions, including cycloaddition and ring expansion reactions . The specific reactions that “3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine” can undergo are not available in the sources I found.Scientific Research Applications
Fungicide
3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine derivatives have been designed, synthesized, and tested against various phytopathogenic fungi. Some compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
Antihypertensives
Substituted 1,8-naphthyridine compounds, which 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine is a type of, are used as antihypertensives .
Antiarrhythmics
These compounds are also used as antiarrhythmics, which are medications that can treat irregular heartbeats .
Herbicide Safeners
1,8-naphthyridine compounds are used as herbicide safeners. These are chemicals that protect crops from the damaging effects of herbicides .
Immunostimulants
These compounds can also act as immunostimulants, boosting the immune response .
Root Growth Stimulant
Some 1,2,4-triazol derivatives of 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine can function as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which it belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It’s worth noting that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
1,8-naphthyridines have been found to influence several biochemical pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(2)6-8-4-3-5-11-9(8)12-7-10/h3-5H,6-7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERSLCLLOPQEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(NC1)N=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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